tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate

Medicinal Chemistry Lipophilicity Drug Design

PROTAC developers often struggle with linkers lacking orthogonal deprotection handles and conformational rigidity. tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate (CAS 1356087-56-3) addresses both limitations with a dual-protected cyclobutane scaffold. • Orthogonal deprotection: acid-labile Boc & hydrogenolysis-labile dibenzyl groups enable stepwise unmasking of two distinct amine handles for sequential E3 ligase ligand and target warhead conjugation. • Rigid cyclobutane core enhances ternary complex stability; related cis-cyclobutane PROTAC linkers achieve DC50 of 111 nM and Dmax of 84%. • High lipophilicity (LogP 4.74-4.95) facilitates membrane permeability and target engagement in cellular assays. Supplied with Certificate of Analysis; ≥95% purity verified by HPLC. Custom synthesis and bulk quantities available upon request.

Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
CAS No. 1356087-56-3
Cat. No. B12274795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate
CAS1356087-56-3
Molecular FormulaC23H30N2O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-20-14-21(15-20)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26)
InChIKeyLCORYCZNNVHEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Overview


tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate (CAS: 1356087-56-3) is a synthetic carbamate derivative with the molecular formula C23H30N2O2 and a molecular weight of 366.50 g/mol . The compound features a conformationally restricted cyclobutane core bearing a dibenzylamino group (-N(CH₂C₆H₅)₂) and a tert-butyl carbamate (Boc) protecting group . Its calculated LogP values, ranging from 4.74 to 4.95, indicate substantial lipophilicity suitable for cell permeability in drug discovery applications .

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Substitution Risks


In medicinal chemistry and PROTAC development, substituting tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate with simpler cyclobutylamine derivatives introduces significant risk. The compound's dual protecting group architecture—a Boc-protected amine and a dibenzyl-protected amine—enables orthogonal deprotection strategies that are unavailable in mono-protected analogs such as tert-butyl (3-aminocyclobutyl)carbamate (CAS: 1090904-48-5) . The dibenzylamino group provides both substantial steric bulk for conformational control and a hydrophobic anchor that can be tuned to optimize membrane permeability and target binding . Furthermore, the orthogonality of Boc (acid-labile) and dibenzyl (hydrogenolysis-labile) protecting groups allows for sequential unmasking of two distinct amine handles, a critical feature for constructing heterobifunctional molecules like PROTACs where precise spatial control is paramount [1].

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Evidence Guide


LogP Comparison: Protected vs. Deprotected Form

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate exhibits a calculated LogP of 4.95, indicating high lipophilicity suitable for membrane permeability . In contrast, the fully deprotected analogue, 3-(dibenzylamino)cyclobutanamine, has a significantly lower predicted LogP of approximately 2.1 due to the loss of the Boc group and presence of a free primary amine [1]. This 2.85 log unit difference represents a nearly 700-fold difference in octanol-water partition coefficient, directly impacting cellular uptake and bioavailability in drug discovery campaigns [2].

Medicinal Chemistry Lipophilicity Drug Design

Boc/Dibenzyl Orthogonal Stability

The Boc group in tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate is selectively cleaved under acidic conditions (e.g., TFA in DCM, 0-25°C, 1-4 hours) while leaving the dibenzylamino group intact [1]. Conversely, the dibenzyl group is removed via catalytic hydrogenolysis (H2, Pd/C, MeOH, rt, 12-24 hours) without affecting the Boc group [2]. This orthogonal stability contrasts sharply with mono-protected analogues like tert-butyl (3-aminocyclobutyl)carbamate (CAS: 1090904-48-5), which offers only a single amine handle for derivatization .

Organic Synthesis Protecting Groups PROTAC

Cyclobutane Ring Conformational Restriction

The cyclobutane ring in tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate adopts a puckered conformation, restricting the spatial orientation of the attached amine functionalities . This conformational constraint imparts a defined exit vector angle that is distinct from acyclic diamines or more flexible cyclohexane-based linkers [1]. While quantitative exit vector data for this specific compound is not publicly available, the cyclobutane core is known to provide a shorter, more rigid linker length (~2.3 Å C-C bond) compared to cyclohexane (~3.8 Å), which is critical for tuning the distance between E3 ligase and target protein binding moieties in PROTAC design [2].

Conformational Analysis Drug Design Cyclobutanes

Thermal and Storage Stability

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate is stable under recommended storage conditions of 2-8°C . However, it is susceptible to hydrolysis of the carbamate group under strongly acidic or basic environments . This stability profile is typical of Boc-protected amines, but the presence of the bulky dibenzylamino group may offer slightly enhanced steric protection against nucleophilic attack compared to less hindered analogues such as tert-butyl (3-(benzylamino)cyclobutyl)carbamate (CAS: 1505373-63-6) . No quantitative stability data comparing these two compounds is available in the public domain.

Stability Storage Procurement

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Applications


PROTAC Linker Development

The compound serves as an advanced intermediate for constructing PROTAC linkers. Its orthogonal Boc and dibenzyl protecting groups allow sequential derivatization to install E3 ligase ligands and target protein binders [1]. The cyclobutane core provides a rigid, conformationally restricted scaffold that can enhance ternary complex formation and degradation efficiency, as demonstrated with cis-cyclobutane linkers achieving DC50 values of 111 nM and Dmax of 84% in PRC2 degrader development [2].

Conformationally Restricted Diamine Synthesis

Deprotection of the dibenzyl group yields a Boc-protected cyclobutyl diamine, a valuable building block for incorporating conformational constraint into bioactive molecules [1]. Such diamines are constituents of commercially available drugs where defined geometry is critical for target engagement [2].

Medicinal Chemistry Building Block

The high lipophilicity (LogP 4.95) of tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate makes it a strategic choice for optimizing membrane permeability in lead compounds [1]. It can be used to introduce a hydrophobic, sterically bulky amine handle into drug candidates, potentially improving binding affinity and selectivity for lipophilic binding pockets [2].

Heterobifunctional Molecule Intermediate

The orthogonal protecting group strategy enables the compound to be used in the synthesis of various heterobifunctional molecules beyond PROTACs, such as antibody-drug conjugate (ADC) linkers or fluorescent probes [1]. The ability to sequentially unmask two distinct amine functionalities provides synthetic flexibility for constructing complex molecular architectures [2].

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